molecular formula C12H15NO2S B2529895 Prop-2-ynyl((2,4,6-trimethylphenyl)sulfonyl)amine CAS No. 321707-21-5

Prop-2-ynyl((2,4,6-trimethylphenyl)sulfonyl)amine

Cat. No.: B2529895
CAS No.: 321707-21-5
M. Wt: 237.32
InChI Key: YRVLJWMXLGKKGJ-UHFFFAOYSA-N
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Description

Prop-2-ynyl((2,4,6-trimethylphenyl)sulfonyl)amine is a chemical compound known for its unique structure and reactivity It features a prop-2-ynyl group attached to a sulfonyl amine moiety, with the sulfonyl group further substituted by a 2,4,6-trimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-ynyl((2,4,6-trimethylphenyl)sulfonyl)amine typically involves the reaction of prop-2-ynyl bromide with 2,4,6-trimethylphenylsulfonamide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the bromide is displaced by the sulfonamide group, forming the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Prop-2-ynyl((2,4,6-trimethylphenyl)sulfonyl)amine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The prop-2-ynyl group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and bases such as potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Substituted prop-2-ynyl derivatives.

    Oxidation: Sulfonyl oxides or sulfonates.

    Reduction: Sulfinyl or sulfide derivatives.

Scientific Research Applications

Prop-2-ynyl((2,4,6-trimethylphenyl)sulfonyl)amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of prop-2-ynyl((2,4,6-trimethylphenyl)sulfonyl)amine involves its reactivity with various nucleophiles and electrophiles. The prop-2-ynyl group can participate in nucleophilic substitution reactions, while the sulfonyl group can undergo oxidation and reduction. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

    Prop-2-ynylsulfonium Salts: These compounds share the prop-2-ynyl group but differ in their sulfonium moiety.

    Sulfonyl-protected Amines: Compounds with similar sulfonyl protection but different substituents.

Uniqueness

Prop-2-ynyl((2,4,6-trimethylphenyl)sulfonyl)amine is unique due to its specific combination of the prop-2-ynyl group and the 2,4,6-trimethylphenylsulfonyl moiety.

Properties

IUPAC Name

2,4,6-trimethyl-N-prop-2-ynylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2S/c1-5-6-13-16(14,15)12-10(3)7-9(2)8-11(12)4/h1,7-8,13H,6H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVLJWMXLGKKGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC#C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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